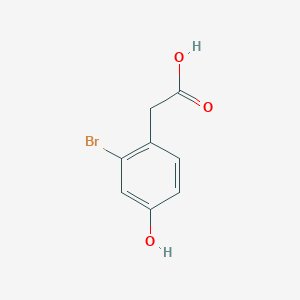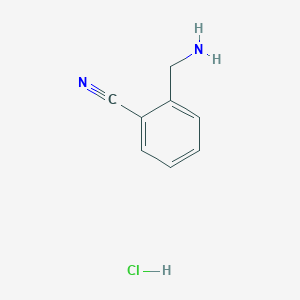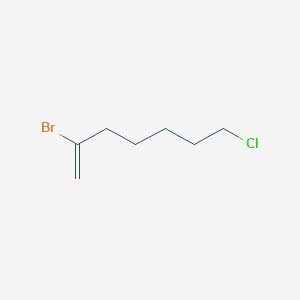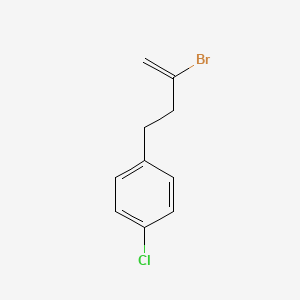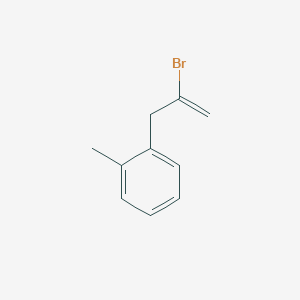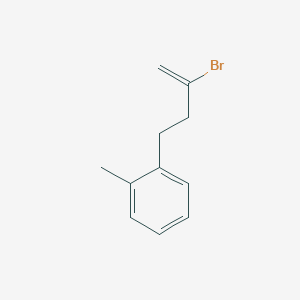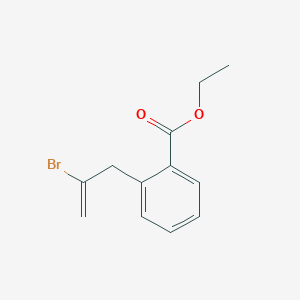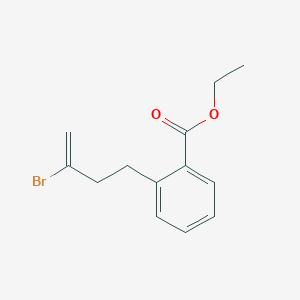
1-(4-ブロモベンジル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride is an organic compound that features a triazole ring substituted with a bromobenzyl group, a methyl group, and a carbonyl chloride group
科学的研究の応用
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic synthesis: The compound’s reactive groups make it a versatile intermediate for the synthesis of more complex molecules.
Materials science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
Mode of Action
Based on its structural similarity to other benzyl and triazole compounds, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not known. Factors such as the compound’s lipophilicity, molecular weight, and chemical stability typically influence these properties. For instance, the bromine atom in the compound could potentially affect its distribution and metabolism due to its large size and high electronegativity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature could potentially affect the compound’s stability or its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride typically involves multiple steps. One common route starts with the preparation of 4-bromobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to form the triazole ring. The resulting triazole derivative is then reacted with thionyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be targeted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and reduction: The bromobenzyl group can be oxidized to form a benzyl alcohol or further to a benzaldehyde. Reduction reactions can convert the bromobenzyl group to a benzyl group.
Coupling reactions: The triazole ring can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate.
Major Products
Amides and esters: From nucleophilic substitution reactions.
Benzyl alcohols and benzaldehydes: From oxidation reactions.
New carbon-carbon bonded compounds: From coupling reactions.
類似化合物との比較
Similar Compounds
4-Bromobenzyl chloride: Similar in structure but lacks the triazole ring and carbonyl chloride group.
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure but with a carboxylic acid group instead of a carbonyl chloride group.
1-(4-Bromobenzyl)-1H-1,2,3-triazole: Similar structure but lacks the methyl group and carbonyl chloride group.
Uniqueness
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the triazole ring, bromobenzyl group, and carbonyl chloride group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTPCRNWEURSCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640023 |
Source


|
| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-50-2 |
Source


|
| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

